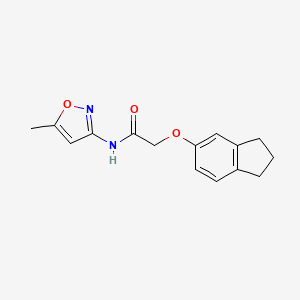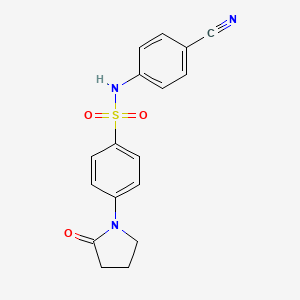![molecular formula C15H24N2O2 B4964697 5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as MMMP, is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields. MMMP is a selective agonist of the μ-opioid receptor, which plays a crucial role in the regulation of pain, reward, and addiction.
作用機序
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of pain, reward, and addiction. Activation of the μ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and the reduction of neurotransmitter release. This leads to the analgesic and euphoric effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to produce dose-dependent increases in locomotor activity and conditioned place preference, indicating its potential for abuse liability. This compound has been shown to have a longer duration of action than other μ-opioid receptor agonists, making it a valuable tool for studying the long-term effects of opioid receptor activation.
実験室実験の利点と制限
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has several advantages as a research tool, including its high selectivity for the μ-opioid receptor, its potent analgesic effects, and its longer duration of action. However, this compound also has some limitations, including its potential for abuse liability and the need for careful dosing to avoid toxicity and side effects.
将来の方向性
There are several future directions for research on 5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, including the development of new drugs that target the μ-opioid receptor with improved selectivity and efficacy, the study of the long-term effects of opioid receptor activation, and the exploration of the potential therapeutic applications of this compound in the treatment of pain and addiction. Other future directions include the study of the neural circuits involved in the analgesic and euphoric effects of this compound, the investigation of the role of the μ-opioid receptor in the regulation of mood and emotion, and the development of new animal models of pain and addiction that can be used to study the effects of this compound and other opioid receptor ligands.
合成法
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol can be synthesized through a multi-step process that involves the reaction between 5-methoxy-2-nitrophenol and 1-methyl-4-piperidinylmagnesium bromide, followed by reduction with borane-methyl sulfide complex. The final product is obtained by reaction with formaldehyde and methylamine. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and drug discovery. This compound has been shown to have high selectivity for the μ-opioid receptor, making it a valuable tool for studying the role of this receptor in pain, reward, and addiction. This compound has also been used to study the pharmacological properties of other opioid receptor ligands and to develop new drugs with improved selectivity and efficacy.
特性
IUPAC Name |
5-methoxy-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-8-6-13(7-9-16)17(2)11-12-4-5-14(19-3)10-15(12)18/h4-5,10,13,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHFFNPDDJHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4964614.png)
![4-methyl-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4964619.png)

![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)
